Methyl 3-methyl-4-oxocyclohexanecarboxylate

Description

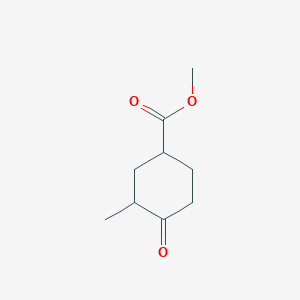

Methyl 3-methyl-4-oxocyclohexanecarboxylate is a cyclohexane derivative featuring a methyl ester group at the carboxylate position, a methyl substituent at the 3-position, and a ketone (oxo) group at the 4-position of the cyclohexane ring. This structure confers unique chemical reactivity, particularly in nucleophilic additions at the ketone moiety and ester hydrolysis.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methyl-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-6-5-7(9(11)12-2)3-4-8(6)10/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHAFUJAOUJTNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCC1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561330 | |

| Record name | Methyl 3-methyl-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62617-92-9 | |

| Record name | Methyl 3-methyl-4-oxocyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62617-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methyl-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-4-oxocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-4-oxocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the oxidation of 3-methyl-4-hydroxycyclohexanecarboxylate using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction converts the hydroxyl group to a ketone, yielding the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The process is optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form dicarboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, yielding alcohol derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alcohols or amines in the presence of acid or base catalysts

Major Products Formed

Oxidation: Dicarboxylic acids

Reduction: Alcohol derivatives

Substitution: Various esters and amides

Scientific Research Applications

Methyl 3-methyl-4-oxocyclohexanecarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

Medicine: Research into its derivatives has led to the development of potential therapeutic agents for various diseases.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-methyl-4-oxocyclohexanecarboxylate depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity. The ketone and ester groups play a crucial role in these interactions, often forming hydrogen bonds or participating in nucleophilic attacks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with Methyl 3-methyl-4-oxocyclohexanecarboxylate, enabling comparative analysis of their properties and applications.

Ethyl 3-methyl-4-oxocyclohexanecarboxylate

- Structure : Ethyl ester analog with identical substituents.

- Molecular Formula : C₁₀H₁₆O₃ (MW: 184.23) .

- Key Differences: Ester Group: Ethyl vs. methyl ester affects hydrolysis rates and lipophilicity. Ethyl esters generally exhibit slower hydrolysis due to steric hindrance.

Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

- Structure : Incorporates a 2,4-dichlorophenyl group at the 1-position.

- Molecular Formula : C₁₄H₁₄Cl₂O₃ (MW: 289.17) .

- Key Differences: Electron-Withdrawing Substituents: The dichlorophenyl group enhances electrophilicity at the ketone, favoring nucleophilic aromatic substitution or redox reactions. Applications: Potential use in agrochemicals or pharmaceuticals due to halogenated aromatic systems .

Methyl 3-oxocyclohexanecarboxylate

- Structure : Lacks the 3-methyl group but retains the ketone and ester functionalities.

- Molecular Formula : C₈H₁₂O₃ (MW: 156.18, CAS: 13148-83-9) .

- Similarity Score: 100% structural similarity to this compound (excluding methyl substitution) .

Methyl 4-hydroxycyclohexanecarboxylate

- Structure : Replaces the 4-oxo group with a hydroxyl group.

- Molecular Formula : C₈H₁₂O₃ (MW: 156.18) .

- Key Differences :

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Boiling Point (°C) | Density (g/cm³) | Applications |

|---|---|---|---|---|---|---|

| This compound | C₁₀H₁₄O₃ | 170.22* | Methyl ester, 4-oxo, 3-methyl | N/A | N/A | Organic synthesis, pharmaceuticals |

| Ethyl 3-methyl-4-oxocyclohexanecarboxylate | C₁₀H₁₆O₃ | 184.23 | Ethyl ester, 4-oxo, 3-methyl | N/A | N/A | Synthetic intermediates |

| Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate | C₁₄H₁₄Cl₂O₃ | 289.17 | Dichlorophenyl, 4-oxo | N/A | N/A | Agrochemicals, drug discovery |

| Methyl 3-oxocyclohexanecarboxylate | C₈H₁₂O₃ | 156.18 | Methyl ester, 3-oxo | N/A | N/A | Polymer chemistry, catalysis |

| Methyl 4-hydroxycyclohexanecarboxylate | C₈H₁₂O₃ | 156.18 | Methyl ester, 4-hydroxy | N/A | N/A | Polyester synthesis, oxidation studies |

*Calculated based on analogous compounds.

Biological Activity

Methyl 3-methyl-4-oxocyclohexanecarboxylate is a compound characterized by its unique structure, featuring both a methyl group and a ketone group on a cyclohexane ring. This molecular configuration imparts distinct chemical reactivity and biological activity, making it an interesting subject for research in organic chemistry and pharmacology.

This compound can undergo various chemical transformations, which are crucial for its applications in biological systems. The primary reactions include:

- Oxidation : Can yield dicarboxylic acids or other oxidized derivatives.

- Reduction : Converts the ketone group to a hydroxyl group, producing alcohol derivatives.

- Substitution : The ester group can participate in nucleophilic substitution reactions, leading to diverse ester or amide derivatives.

Common Reagents and Conditions

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), chromium trioxide (CrO3) | Dicarboxylic acids |

| Reduction | Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) | Alcohol derivatives |

| Substitution | Alcohols or amines with acid/base catalysts | Various esters and amides |

Biological Applications

This compound serves as a significant intermediate in the synthesis of biologically active molecules. It has potential applications in several fields:

- Pharmaceuticals : Used to develop enzyme inhibitors and receptor ligands.

- Research : Acts as a building block for the synthesis of compounds with potential therapeutic effects.

- Agrochemicals : Its derivatives are explored for applications in crop protection.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ketone and ester groups are pivotal in these interactions, often forming hydrogen bonds or participating in nucleophilic attacks on enzyme active sites. This mechanism is essential for modulating enzyme activity and influencing cellular pathways.

Case Studies and Research Findings

- Thromboxane A2 Analogues : Research has synthesized analogues using this compound as a precursor. These analogues demonstrated potent vasoconstricting activity, mimicking thromboxane A2's effects while also acting as antagonists .

- Enzyme Inhibition Studies : In vitro studies have shown that derivatives of this compound can inhibit specific enzymes involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent .

- Chemokine Interaction : The compound's derivatives have been studied for their ability to modulate chemokine receptor activity, which is crucial in immune responses. Preliminary findings indicate that certain modifications can enhance binding affinity to chemokine receptors, potentially leading to new therapeutic strategies.

Comparison with Similar Compounds

This compound is often compared with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Methyl 3-oxocyclohexanecarboxylate | Lacks the methyl group at the 3-position | Different reactivity |

| Methyl 4-methyl-3-oxocyclohexanecarboxylate | Methyl group at a different position | Altered chemical behavior |

The unique combination of functional groups in this compound enhances its reactivity, making it a valuable intermediate in organic synthesis.

Q & A

Q. What PPE and engineering controls are critical when handling this compound?

- Methodological Answer : Use nitrile gloves, chemical goggles, and fume hoods (≥100 fpm face velocity). Avoid skin/eye contact due to potential irritancy (similar to methylcyclohexane derivatives). Spill kits with neutralizers (e.g., sodium bicarbonate) must be accessible. OSHA HCS guidelines mandate SDS compliance for lab use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.